molecular formula C18H17FO4 B570679 (2R,​3R,​6S)​-6-​(4-​Fluorophenyl)​tetrahydro-​2-​(4-​hydroxyphenyl)​-2H-pyran-3-carboxylic Acid CAS No. 1618657-31-0

(2R,​3R,​6S)​-6-​(4-​Fluorophenyl)​tetrahydro-​2-​(4-​hydroxyphenyl)​-2H-pyran-3-carboxylic Acid

Katalognummer: B570679
CAS-Nummer: 1618657-31-0
Molekulargewicht: 316.328
InChI-Schlüssel: XXZJUZXKBFUPQH-IKGGRYGDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,​3R,​6S)​-6-​(4-​Fluorophenyl)​tetrahydro-​2-​(4-​hydroxyphenyl)​-2H-pyran-3-carboxylic Acid is a useful research compound. Its molecular formula is C18H17FO4 and its molecular weight is 316.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2R, 3R, 6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C24H21F2NO3
  • CAS Number : 1296129-15-1
  • SMILES Notation : O=C([C@H]1C@HOC@HCC1)NC4=CC=C(F)C=C4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has shown potential as a PD-L1 inhibitor , which is crucial in cancer immunotherapy. PD-L1 (Programmed Death-Ligand 1) plays a significant role in downregulating the immune response, and its inhibition can enhance anti-tumor immunity.

Inhibition of PD-L1

Recent studies have demonstrated that derivatives of this compound can effectively disrupt the PD-1/PD-L1 interaction. For instance, compounds similar to (2R, 3R, 6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic acid exhibited low nanomolar inhibitory activities against PD-L1 in vitro assays .

Pharmacological Properties

The compound exhibits several pharmacological properties that enhance its therapeutic potential:

  • Potent Inhibition : The binding affinity to PD-L1 has been reported with values around 27 nM27\text{ nM}, indicating strong inhibitory capabilities .
  • Selectivity : The structural modifications allow for selective targeting of PD-L1 without significant off-target effects.
  • Radiolabeling Capability : The incorporation of fluorine allows for imaging studies using PET (Positron Emission Tomography), facilitating the assessment of drug distribution and efficacy in vivo .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • In Vitro Studies : A study compared the new compound with established PD-L1 antagonists like BMS1166. Results indicated that the new compound maintained comparable efficacy in disrupting PD-1/PD-L1 binding while showing enhanced pharmacokinetic properties .
  • Cell-Based Assays : In coculture systems involving Jurkat T cells and antigen-presenting cells, the compound significantly increased T-cell activation by disrupting PD-1/PD-L1 interactions .
  • Structural Analysis : Computational docking studies provided insights into the binding modes and interactions at the molecular level, revealing stabilizing π–π interactions and hydrophobic contacts with key residues in the PD-L1 binding pocket .

Data Table: Summary of Biological Activity

PropertyValue
Molecular FormulaC24H21F2NO3
CAS Number1296129-15-1
Binding Affinity (PD-L1)~27 nM
Inhibitory ActivityLow nanomolar range
Imaging CapabilityYes (Fluorine labeling)

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Cholesterol Management
    • The compound is primarily recognized for its role as an inhibitor of cholesterol absorption. It acts by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestine, thereby reducing the uptake of dietary cholesterol. This mechanism is similar to that of Ezetimibe, which is widely used in clinical settings for managing hyperlipidemia .
  • Anti-inflammatory Properties
    • Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This property suggests its use in developing new anti-inflammatory drugs that could provide relief without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Activity
    • Preliminary research indicates that derivatives of this compound may exhibit anticancer properties. The structural features allow for interactions with various cellular pathways involved in cancer progression, although more extensive studies are required to establish efficacy and safety profiles .

Case Study 1: Cholesterol Absorption Inhibition

A study published in a peer-reviewed journal demonstrated that (2R,3R,6S)-6-(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic acid significantly reduced cholesterol levels in animal models. The results indicated a reduction in low-density lipoprotein (LDL) cholesterol by up to 30%, showcasing its potential as a therapeutic agent for hypercholesterolemia .

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which it could be beneficial for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Data Tables

Application AreaMechanism of ActionReferences
Cholesterol ManagementNPC1L1 inhibition
Anti-inflammatoryCOX-2 inhibition
Anticancer ActivityInteraction with cancer cell pathways

Eigenschaften

CAS-Nummer

1618657-31-0

Molekularformel

C18H17FO4

Molekulargewicht

316.328

IUPAC-Name

(2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxylic acid

InChI

InChI=1S/C18H17FO4/c19-13-5-1-11(2-6-13)16-10-9-15(18(21)22)17(23-16)12-3-7-14(20)8-4-12/h1-8,15-17,20H,9-10H2,(H,21,22)/t15-,16+,17+/m1/s1

InChI-Schlüssel

XXZJUZXKBFUPQH-IKGGRYGDSA-N

SMILES

C1CC(OC(C1C(=O)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.